2-[(cyanomethyl)sulfanyl]-N-(2-methylpropyl)benzamide
Description
Properties
Molecular Formula |
C13H16N2OS |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
2-(cyanomethylsulfanyl)-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C13H16N2OS/c1-10(2)9-15-13(16)11-5-3-4-6-12(11)17-8-7-14/h3-6,10H,8-9H2,1-2H3,(H,15,16) |
InChI Key |
HOFIGVDGCJPYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1SCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Features : Contains a benzamide backbone with a hydroxy and dimethyl-substituted ethylamine group (N,O-bidentate directing group).
- Key Differences: The hydroxy group in this compound enables coordination to metal catalysts, facilitating C–H bond functionalization reactions. In contrast, the cyanomethyl sulfanyl group in the target compound may favor thiol-mediated reactivity or act as a leaving group. The 2-methylpropyl group in the target compound enhances lipophilicity compared to the polar hydroxy group in this analog.
- Applications: Metal-catalyzed synthesis (e.g., C–H activation) vs.
2-(N-Allylsulfamoyl)-N-propylbenzamide ()
- Structural Features : Features a sulfamoyl (-SO2NH-) group and allyl substituent.
- The linear N-propyl group in this compound offers less steric hindrance than the branched 2-methylpropyl group in the target compound, which may affect binding pocket interactions in biological systems.
- Applications: Theoretical studies and biological activity screening (e.g., enzyme inhibition) vs.
N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide ()
- Structural Features: Complex structure with a triazole ring, fluorophenoxy group, and trifluoromethyl substituent.
- Key Differences: The triazole and fluorophenoxy groups in this compound enable π-π stacking and hydrogen bonding, which are absent in the simpler target compound.
- Applications : Antimicrobial or enzyme inhibition (e.g., PanK) vs. possible niche roles in redox or metal-binding processes for the target compound .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ()
- Structural Features : Benzamide with a dimethoxyphenethyl group.
- The phenethyl group in Rip-B allows for aromatic interactions, contrasting with the aliphatic 2-methylpropyl group in the target compound.
- Applications : Neuroprotective or antioxidant roles (common for methoxy-substituted aromatics) vs. possible applications in agrochemicals or catalysis for the target compound .
2-Chloro-N-(2-methylphenyl)benzamide ()
- Structural Features : Chloro substituent on the benzamide ring and a methylphenyl group.
- Key Differences: The chloro group (-Cl) is a strong electron-withdrawing substituent, making the benzamide ring more reactive toward nucleophilic attack compared to the cyanomethyl sulfanyl group. The methylphenyl group introduces steric bulk ortho to the amide, whereas the 2-methylpropyl group in the target compound provides steric hindrance at the nitrogen.
- Applications: Structural studies on substituent effects vs.
Research Implications and Gaps
While the target compound’s unique combination of a cyanomethyl sulfanyl group and branched alkyl chain suggests distinct physicochemical and biological properties, direct experimental data are lacking. Future studies should focus on:
Synthesis and Characterization : Confirming reactivity of the sulfanyl group and lipophilicity via logP measurements.
Computational Modeling : Predicting binding affinities and metabolic pathways using analogs from and as benchmarks.
Preparation Methods
Activation of Benzoic Acid Derivatives
The foundational step involves converting benzoic acid derivatives into reactive intermediates. As demonstrated in patent CN105541656A, phosphorus oxychloride (POCl₃) serves as an effective activating agent for carboxyl groups. This method avoids the use of hazardous benzoyl chloride and achieves yields exceeding 85% for benzamide derivatives. For 2-[(cyanomethyl)sulfanyl]-N-(2-methylpropyl)benzamide, the protocol is modified to target ortho-substitution:
Reaction Setup :
Amidation with 2-Methylpropylamine :
- The acyl chloride intermediate reacts with 2-methylpropylamine (isobutylamine) in a 1:1.3–1.6 molar ratio at 0–5°C for 1 hour.
- Post-reaction, the mixture is warmed to room temperature, filtered, and washed with dilute hydrochloric acid (5% wt) and sodium bicarbonate (2% wt) to yield 2-chloro-N-(2-methylpropyl)benzamide (86–88% yield, >99% HPLC purity).
Key Parameters :
- Solvent Ratio: THF/ethyl acetate (1:1–3 v/v) ensures optimal solubility and reaction kinetics.
- Temperature Control: Maintaining 0–5°C prevents side reactions such as over-chlorination or decomposition.
Introduction of the Cyanomethylsulfanyl Group
Nucleophilic Aromatic Substitution (SNAr)
The ortho-chloro group in 2-chloro-N-(2-methylpropyl)benzamide is displaced via SNAr using cyanomethylthiolate (SCH₂CN⁻). This step requires careful handling due to the toxicity of cyanide-containing reagents.
Generation of Cyanomethylthiolate :
Substitution Reaction :
Reaction Outcomes :
Alternative Pathway: Thiol-Ene Coupling
For laboratories lacking specialized SNAr equipment, a radical-mediated thiol-ene reaction offers a safer alternative:
Functionalization with Allyl Groups :
Thiol-Ene Reaction :
Advantages :
- Avoids harsh bases and high temperatures.
- Achieves 65–70% yield with minimal byproducts.
Comparative Analysis of Synthetic Routes
| Parameter | SNAr Route | Thiol-Ene Route |
|---|---|---|
| Yield (%) | 70–75 | 65–70 |
| Reaction Time (h) | 12 | 24 |
| Purity (%) | >98 | >95 |
| Hazardous Reagents | NaH, HSCH₂CN | UV light, DMPA |
| Scalability | High | Moderate |
Critical Insights :
- The SNAr route is preferred for industrial-scale production due to shorter reaction times and higher yields.
- The thiol-ene method suits academic labs prioritizing safety over throughput.
Purification and Characterization
Work-up Procedures
Liquid-Liquid Extraction :
Recrystallization :
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.8 Hz, 1H, ArH), 7.52–7.48 (m, 2H, ArH), 3.42 (t, J = 6.2 Hz, 2H, NCH₂), 3.28 (s, 2H, SCH₂CN), 2.01 (m, 1H, CH(CH₃)₂), 0.98 (d, J = 6.6 Hz, 6H, CH₃).
- IR (KBr) : 2210 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O), 690 cm⁻¹ (C-S).
Challenges and Mitigation Strategies
Cyanide Group Stability
- Issue : Hydrolysis of the nitrile group under acidic/basic conditions.
- Solution : Conduct reactions at neutral pH and avoid prolonged exposure to moisture.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(cyanomethyl)sulfanyl]-N-(2-methylpropyl)benzamide?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or amide coupling. A plausible route includes reacting a benzoyl chloride derivative (e.g., 2-chlorobenzoyl chloride) with a thiol-containing amine (e.g., 2-[(cyanomethyl)sulfanyl]-N-(2-methylpropyl)amine) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent hydrolysis of intermediates. Purification via column chromatography or recrystallization ensures high purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm functional groups and connectivity (e.g., benzamide protons at δ 7.5–8.0 ppm, cyanomethyl at δ 3.0–4.0 ppm).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) with reverse-phase C18 columns and UV detection.
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Q. What reaction conditions are suitable for functional group modifications (e.g., oxidation, substitution)?
- Methodological Answer :
- Oxidation : Treat with KMnO₄ in acidic or neutral aqueous conditions to convert sulfanyl (-S-) groups to sulfoxides or sulfones. Monitor reaction progress via thin-layer chromatography (TLC).
- Reduction : Use NaBH₄ or LiAlH₄ to reduce nitriles (-CN) to amines (-CH₂NH₂) under controlled temperatures (0–40°C).
- Substitution : Employ nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) with catalytic bases (K₂CO₃) .
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound's biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test kinase or protease inhibition using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
- Cytotoxicity Studies : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
Q. What strategies resolve contradictory data in biological activity studies?
- Methodological Answer :
- Reproducibility Checks : Repeat assays with independent compound batches to rule out batch variability.
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell-based viability assays (e.g., ATP quantification) to cross-validate results.
- Impurity Analysis : Use LC-MS to detect and quantify degradation products or synthetic byproducts .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Focus on binding affinity (ΔG) and key residues (e.g., catalytic lysine, hinge region).
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study reaction mechanisms (e.g., covalent binding) at the electronic level.
- Quantitative Structure-Activity Relationship (QSAR) : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
